molecular formula C23H23N3O4S2 B2616064 2-(3-benzenesulfonamidobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide CAS No. 886891-53-8

2-(3-benzenesulfonamidobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

Cat. No. B2616064
CAS RN: 886891-53-8
M. Wt: 469.57
InChI Key: KFNBMDXKGGVWDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives involves the cyclization of precursor compounds and the functionalization of the heterocyclic core . The synthesis of our target thiophene 2-carboxamide derivatives was aimed as a one-step method by condensation of various functionalized thiocarbamoyl compounds .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and can involve various substrates . The reactions can proceed via the carboxylation of the benzyl position and are accompanied by repeated deprotonation of the CH2 group and carboxylation of thiophene at position 3 .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 415.48. Other physical and chemical properties are not directly available from the resources.

Scientific Research Applications

Allosteric Enhancement of Adenosine A1 Receptors

Research by Nikolakopoulos et al. (2006) explored the use of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-5,6,7,8-tetrahydrocyclohepta[b]thiophenes with 3-carboxylates and carboxamides, similar in structure to the compound , as allosteric enhancers for A1 adenosine receptors. These compounds showed potential in enhancing the efficacy of adenosine A1 receptors (Nikolakopoulos et al., 2006).

Antiproliferative Activity against Cancer Cells

Youssef et al. (2020) conducted a study on N-Alkyl-2-(substitutedbenzamido) benzamides and similar compounds, assessing their potential as sigma-1 receptor agonists and evaluating their antiproliferative effects on breast and liver cancer cell lines. This study suggests the potential of structurally related compounds in cancer treatment (Youssef et al., 2020).

Applications in Heterocyclic Synthesis

Mohareb et al. (2004) described the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, utilizing compounds similar to the one , for the creation of various heterocyclic compounds. This research highlights the utility of these compounds in diverse chemical synthesis (Mohareb et al., 2004).

Anti-Inflammatory Agents

A study by Radwan et al. (2009) explored the transformation of 5-Aminobenzo[b]thiophene-2-carboxylic acid into derivatives with potent anti-inflammatory activity. This indicates the potential use of similar compounds in developing new anti-inflammatory agents (Radwan et al., 2009).

Antimycobacterial Activity

Research by Nallangi et al. (2014) on derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide and hexahydrocycloocta[b]thiophene-3-carboxamide, similar to the compound , demonstrated significant antimycobacterial activity. This suggests potential applications in the treatment of tuberculosis (Nallangi et al., 2014).

Future Directions

Thiophene derivatives, including the compound , can be considered a valuable molecular scaffold for medicinal chemistry . The possibility of adapting the outlined methods for the synthesis of other polyaromatic systems with biological activity increases the value of this review for a wide range of synthetic chemists .

properties

IUPAC Name

2-[[3-(benzenesulfonamido)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c24-21(27)20-18-12-5-2-6-13-19(18)31-23(20)25-22(28)15-8-7-9-16(14-15)26-32(29,30)17-10-3-1-4-11-17/h1,3-4,7-11,14,26H,2,5-6,12-13H2,(H2,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNBMDXKGGVWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzenesulfonamidobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

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